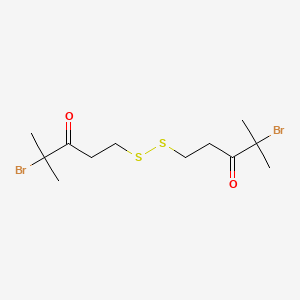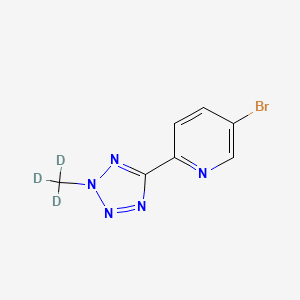
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is a chemical compound with the molecular formula C7H3BrD3N5. It is a deuterated form of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, which is used as an intermediate in the synthesis of Tedizolid-d3, a labelled form of Tedizolid, an antibacterial drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 typically involves the reaction of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine with formaldehyde. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily used as an intermediate in the synthesis of Tedizolid-d3, an antibacterial drug. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Integral in the development of antibacterial drugs.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily related to its role as an intermediate in the synthesis of Tedizolid-d3. Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. The molecular targets include the bacterial ribosome, where it binds and prevents the formation of functional proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2H-tetrazol-5-yl)pyridine: Similar structure but lacks the deuterium atoms.
2-Methyl-5-(5-bromopyridin-2-yl)tetrazole: Another structural isomer with similar properties.
Uniqueness
The uniqueness of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .
Properties
Molecular Formula |
C7H6BrN5 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
5-bromo-2-[2-(trideuteriomethyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3/i1D3 |
InChI Key |
JANKGNBDRWYWSN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)Br |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

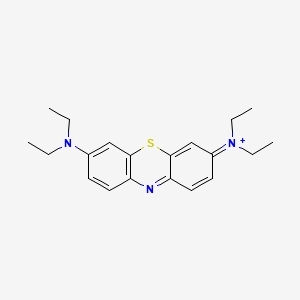
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
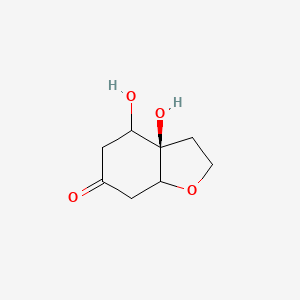
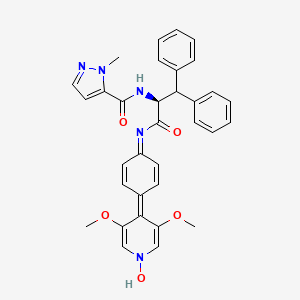
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
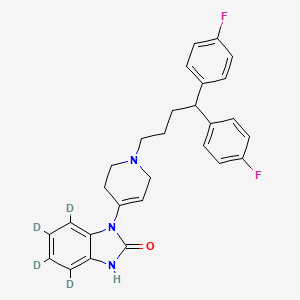
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)

![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
